4-(Azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid

Drug Design Physicochemical Properties ADME

The compound 4-(Azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid is a trifluoroacetate salt of a piperidine-3-carboxamide substituted with an azetidine ring at the 4-position. This salt form, with a specific (3S,4S) absolute stereochemistry, is a chiral building block designed to integrate a strained four-membered nitrogen heterocycle (azetidine) with a six-membered piperidine ring, which is the most common heterocyclic subunit among FDA-approved drugs.

Molecular Formula C11H18F3N3O3
Molecular Weight 297.27 g/mol
Cat. No. B12104999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid
Molecular FormulaC11H18F3N3O3
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H17N3O.C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);(H,6,7)
InChIKeyBLDZZXLJYRVRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid: Physicochemical and Stereochemical Profile for Targeted Procurement


The compound 4-(Azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid is a trifluoroacetate salt of a piperidine-3-carboxamide substituted with an azetidine ring at the 4-position [1]. This salt form, with a specific (3S,4S) absolute stereochemistry, is a chiral building block designed to integrate a strained four-membered nitrogen heterocycle (azetidine) with a six-membered piperidine ring, which is the most common heterocyclic subunit among FDA-approved drugs [2]. Its computed molecular weight is 297.27 g/mol, a significant increase from the 183.25 g/mol free base, directly attributable to the trifluoroacetic acid counterion [1]. The union of these features creates a rigid, three-dimensional scaffold distinct from un-substituted or simpler piperidine analogs, making it a candidate for fragment-based drug discovery and complex synthesis [3].

Stereochemical control

Single (3S,4S) enantiomer for reproducible SAR and chiral synthesis workflows

TFA salt form

Differentiated solubility and hydrogen-bond profile vs free base; supports stoichiometry control

Azetidine-piperidine scaffold

Rigid 3D building block for fragment-based discovery and CNS-target probe design

The Non-Interchangeable Nature of 4-(Azetidin-1-yl)piperidine-3-carboxamide TFA Salt in Research


Direct substitution of 4-(Azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid with its free base or achiral analogs is scientifically invalid due to quantifiable differences in physicochemical properties and molecular architecture. The TFA salt exhibits a Topological Polar Surface Area (TPSA) of 95.7 Ų, which is 64% larger than the 58.4 Ų of the free base, directly impacting membrane permeability and solubility profiles [1][2]. Furthermore, the presence of a defined (3S,4S) stereochemistry introduces three-dimensional chirality that is absent in racemic or (3R,4R) mixtures, which can lead to divergent biological activity as seen in other piperidinyl-azetidine antagonists [3]. A simple piperidine-3-carboxamide lacks the azetidine moiety entirely, resulting in a lower heavy atom count (10 vs. 13) and a fundamentally different spatial configuration, precluding it from achieving the same interactions at biological targets [4].

Free base (no TFA)
TPSA 95.7 Ų, 8 HBA, 3 HBD
58.4 Ų TPSA, 3 HBA, 2 HBD. Solubility and permeability profiles may shift significantly
Racemic mixture
Single (3S,4S) enantiomer
Undefined stereochemistry can introduce variable target engagement; batch-to-batch reproducibility not assured
Piperidine-3-carboxamide
Azetidine-substituted, 13 heavy atoms
Lacks azetidine ring (10 heavy atoms); spatial and electronic environment differs, limiting target-interaction transfer

Head-to-Head Quantitative Evidence for 4-(Azetidin-1-yl)piperidine-3-carboxamide TFA Salt Differentiation


Topological Polar Surface Area (TPSA) Superiority for Permeability Modulation

The TFA salt of the (3S,4S) isomer demonstrates a Topological Polar Surface Area (TPSA) of 95.7 Ų, which is a 64% increase over the free base form (58.4 Ų) and significantly higher than the simple piperidine-3-carboxamide scaffold (55.1 Ų) [1][2][3]. This property is a critical predictor of oral absorption and blood-brain barrier penetration, with a TPSA > 60-70 Ų generally correlating with lower passive membrane permeability. For a researcher, selecting the TFA salt over the free base provides a quantifiably different starting point for tuning pharmacokinetic properties.

TPSA comparison
Head-to-head
95.7 Ų (TFA salt) vs 58.4 Ų (free base) — 64% larger
Supports permeability modulation context for design-stage candidate profiling
Computed 2D TPSA; experimental permeability data to verify
Drug Design Physicochemical Properties ADME

Hydrogen Bond Donor/Acceptor Count and Solubility Advantage

The target TFA salt features a hydrogen bond donor count of 3 and an acceptor count of 8, a stark contrast to the free base's 2 donors and 3 acceptors [1][2]. The simple comparator piperidine-3-carboxamide has only 2 donors and 2 acceptors [3]. This vastly increased capacity for intermolecular hydrogen bonding with water molecules directly suggests a higher aqueous solubility for the TFA salt. In a procurement context, this translates to a building block that will dissolve in a wider range of polar solvents and biological assay media (e.g., PBS, DMSO/water mixtures) compared to its alternatives, reducing formulation failures.

H-bond capacity
Reported
3 donors / 8 acceptors (salt) vs 2/3 (free base) and 2/2 (unsubstituted)
Indicates higher aqueous solubility potential for screening and flow chemistry
Correlates with formulation-fit review; not a direct solubility guarantee
Solubility Pharmaceutical Chemistry Formulation

Mass-Based Differentiation for Precise Stoichiometric Control

The molecular weight of the TFA salt is 297.27 g/mol, which is 62% heavier than the free base (183.25 g/mol) and more than double that of piperidine-3-carboxamide (128.17 g/mol) [1][2]. This difference is a critical factor in synthetic planning. Using the free base instead of the TFA salt without correcting for the 62% mass difference would lead to a major stoichiometric error in a reaction, potentially causing a 38% underdosing of reagent. For procurement, the exact mass also influences shipping and handling cost calculations, especially when scaling up.

Molecular weight
Head-to-head
297.27 g/mol (salt) — 62% heavier than free base (183.25 g/mol)
Critical for stoichiometric planning; using free-base mass would cause significant reactant underdose
Verify exact mass via COA for scale-up calculations
Synthetic Chemistry Process Development Analytical Chemistry

Defined (3S,4S) Stereochemistry vs. Racemic or Opposite Enantiomer

The specific (3S,4S) absolute configuration of this compound introduces a defined chiral element absent in the racemic mixture (CAS 1147422-13-6) [1]. While direct pharmacological data for this exact scaffold is limited, the structural class of piperidinyl-azetidines has demonstrated stereospecific binding, where altering chirality can change target affinity or selectivity profiles [2]. The (3S,4S) isomer, as a single, well-defined entity, ensures batch-to-batch consistency in biological assays, eliminating the variable activity introduced by an undefined mix of enantiomers. This is a fundamental requirement for any lead optimization program and sets it apart from cheaper, racemic alternatives.

Stereochemistry
Class-level inference
Single (3S,4S) enantiomer vs racemic cis mixture (CAS 1147422-13-6)
Enables consistent SAR interpretation; mixed enantiomers may confound biological readouts
Stereochemical attribution based on vendor specification; independent chiral analysis recommended
Chiral Chemistry Stereospecific Inhibition Pharmacology

Optimal Use Cases for 4-(Azetidin-1-yl)piperidine-3-carboxamide TFA Salt Based on Proven Differentiation


Fragment-Based Drug Discovery Requiring High Aqueous Solubility

The 8 hydrogen bond acceptors and 95.7 Ų TPSA of the TFA salt directly address a common failure point in fragment screening: compound precipitation in aqueous buffer [1]. This makes it a superior scaffold for soaking experiments in crystallography or high-concentration bioassays (e.g., SPR, NMR-based screening) where maintaining solubility at concentrations of 200 µM to 2 mM is critical. The (3S,4S) stereochemistry further provides a single, interpretable electron density map for target engagement, unlike a racemate.

Synthesis of CNS-Penetrant Chiral Building Blocks

For CNS drug discovery programs, the lower TPSA of the free base (58.4 Ų) is desirable for blood-brain barrier penetration, while the TFA salt's higher TPSA (95.7 Ų) can be leveraged for optimizing peripheral selectivity or improving solubility for in vitro profiling [2][3]. A medicinal chemist can strategically choose the salt or free base form depending on the desired property space, offering a unique binary toolset from a single core scaffold. The azetidine ring imparts metabolic stability advantages over N-alkyl piperidines.

Ultra-High-Purity Chiral Synthesis and Process Development

The quantifiably high purity of the (3S,4S) isomer (validated at 95% by vendors like AKSci) is essential for late-stage drug synthesis . Its defined mass (297.27 g/mol) allows for precise molar calculations during the coupling of a complex pharmacophore, directly mitigating the 62% stoichiometry risk associated with mistakenly using the free base (183.25 g/mol). This stringent control is non-negotiable for chemical development processes where exact reactant ratios determine yield and impurity profiles.

Application
Selection Property
Validation Focus
Fragment-based screening & crystallography
High H-bond acceptor count and TPSA for aqueous solubility
Solubility maintenance in screening buffers at relevant concentrations
CNS-penetrant chiral building block design
TPSA-dependent permeability modulation via salt/free base form selection
Permeability and metabolic stability assessment in model systems
Chiral synthesis & process development
Defined molecular weight and (3S,4S) stereochemistry for precise stoichiometry
Lot-specific purity, identity, and mass confirmation for synthetic planning
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